

Vergleichender Leitfaden zur strukturellen Bestätigung von synthetisiertem Benzo[c]phenanthren-6-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzo[c]phenanthren-6-ol*

Cat. No.: *B15480475*

[Get Quote](#)

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet einen objektiven Vergleich von Analysemethoden zur strukturellen Bestätigung von synthetisiertem **Benzo[c]phenanthren-6-ol**. Da spezifische experimentelle Daten für **Benzo[c]phenanthren-6-ol** in der wissenschaftlichen Literatur nur spärlich vorhanden sind, wird Benzo[c]phenanthren-3-ol als eng verwandte Alternative für einen detaillierten Vergleich herangezogen. Die hier vorgestellten experimentellen Daten und Protokolle stammen aus etablierten Methoden zur Charakterisierung von hydroxylierten polyzyklischen aromatischen Kohlenwasserstoffen (OH-PAKs).

Zusammenfassung der analytischen Techniken

Die eindeutige strukturelle Bestätigung von synthetischen Verbindungen wie **Benzo[c]phenanthren-6-ol** ist ein entscheidender Schritt in der chemischen Forschung und Arzneimittelentwicklung. Eine Kombination aus chromatographischen und spektroskopischen Techniken ist unerlässlich, um die Identität und Reinheit der synthetisierten Verbindung zu gewährleisten.

| Merkmal | Hochleistungsflüssigkeitschromatographie (HPLC) | Gaschromatographie-Massenspektrometrie (GC-MS) | Kernspinresonanzspektroskopie (NMR) | UV-Vis- und Fluoreszenzspektroskopie |
|---------------|---|---|--|--|
| Prinzip | Trennung basierend auf der Verteilung zwischen einer stationären und einer mobilen Phase. | Trennung basierend auf dem Siedepunkt und der Polarität, gefolgt von der Massenanalyse der Fragmente. | Messung der Resonanzfrequenzen von Atomkernen in einem Magnetfeld. | Messung der Absorption und Emission von elektromagnetischer Strahlung durch die Probe. |
| Informationen | Retentionszeit, Reinheit | Molekulargewicht, Fragmentierungsmuster | Detaillierte molekulare Struktur, Konnektivität der Atome | Elektronische Übergänge, Konjugationssystem |
| Vorteile | Hohe Auflösung, quantitative Analyse | Hohe Empfindlichkeit, spezifische Identifizierung | Detaillierteste strukturelle Informationen | Empfindlich, nicht-destruktiv |
| Nachteile | Benötigt Referenzstandards | Erfordert Derivatisierung für polare Verbindungen | Geringere Empfindlichkeit, erfordert höhere Probenmengen | Weniger strukturspezifisch als NMR oder MS |

Experimentelle Protokolle

Hochleistungsflüssigkeitschromatographie mit Fluoreszenzdetektion (HPLC-FLD)

Die HPLC-FLD ist eine hochempfindliche Methode zur Quantifizierung von fluoreszierenden Verbindungen wie OH-PAKs.

Protokoll:

- Probenvorbereitung: Die synthetisierte Verbindung wird in einem geeigneten Lösungsmittel (z. B. Acetonitril) gelöst, um eine Stammlösung zu erhalten. Diese wird dann auf die gewünschte Konzentration für die Analyse verdünnt.
- Chromatographische Bedingungen:
 - Säule: Eine C18-Umkehrphasensäule (z. B. 250 mm x 4,6 mm, 5 µm Partikelgröße) wird typischerweise verwendet.
 - Mobile Phase: Ein Gradient aus Wasser (A) und Acetonitril (B) wird häufig eingesetzt. Ein typischer Gradient könnte bei 50 % B beginnen und über 20 Minuten auf 100 % B ansteigen, gefolgt von einer Haltezeit von 10 Minuten.
 - Flussrate: 1,0 ml/min.
 - Säulentemperatur: 30 °C.
- Fluoreszenzdetektion: Die Anregungs- und Emissionswellenlängen werden so eingestellt, dass sie für die zu analysierende Verbindung optimal sind. Für Phenanthrenderivate liegen die Anregungswellenlängen typischerweise im Bereich von 250-290 nm und die Emissionswellenlängen im Bereich von 350-450 nm.^[1]

Gaschromatographie-Massenspektrometrie (GC-MS)

Die GC-MS ist eine leistungsstarke Technik zur Identifizierung und Quantifizierung von flüchtigen und thermisch stabilen Verbindungen. Für polare Analyten wie Phenole ist eine Derivatisierung erforderlich.

Protokoll:

- Derivatisierung: Die Hydroxylgruppe von Benzo[c]phenanthren-ol wird mit einem Silylierungsreagenz (z. B. N,O-Bis(trimethylsilyl)trifluoracetamid, BSTFA) umgesetzt, um einen flüchtigeren Trimethylsilylether zu bilden.
- GC-Bedingungen:
 - Säule: Eine Kapillarsäule mit geringer Polarität (z. B. 30 m x 0,25 mm ID, 0,25 µm Filmdicke) ist geeignet.

- Trägergas: Helium mit einer konstanten Flussrate von 1 ml/min.
- Injektor-Temperatur: 280 °C.
- Ofentemperaturprogramm: Beginnend bei 100 °C, gehalten für 2 Minuten, dann mit einer Rate von 10 °C/min auf 300 °C erhöht und für 10 Minuten gehalten.
- MS-Bedingungen:
 - Ionisierungsmodus: Elektronenionisation (EI) bei 70 eV.
 - Massenscanbereich: m/z 50-500.

Kernspinresonanz-Spektroskopie (NMR)

Die NMR-Spektroskopie liefert die detailliertesten Informationen über die Molekülstruktur.

Protokoll:

- Probenvorbereitung: 5-10 mg der reinen, synthetisierten Verbindung werden in einem geeigneten deuterierten Lösungsmittel (z. B. CDCl_3 oder DMSO-d_6) gelöst.
- ^1H -NMR-Spektroskopie:
 - Spektrometerfrequenz: 400 MHz oder höher.
 - Erfasste Parameter: Chemische Verschiebungen (δ) in ppm, Kopplungskonstanten (J) in Hz und Integrale.
- ^{13}C -NMR-Spektroskopie:
 - Spektrometerfrequenz: 100 MHz oder höher.
 - Erfasste Parameter: Chemische Verschiebungen (δ) in ppm. Protonenentkoppelte Spektren werden typischerweise aufgenommen, um die Multiplizität zu vereinfachen.

Vergleichende Analysedaten

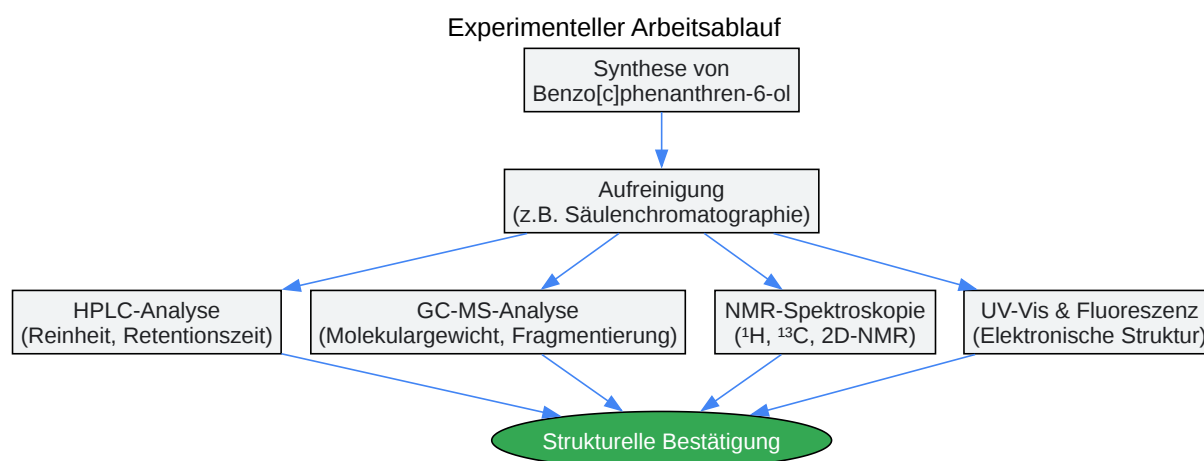
Da keine spezifischen Daten für **Benzo[c]phenanthren-6-ol** verfügbar sind, werden hier repräsentative Daten für Benzo[c]phenanthren und dessen 3-Hydroxy-Derivat zum Vergleich herangezogen.

Tabelle 1: Spektroskopische Daten für Benzo[c]phenanthren und Benzo[c]phenanthren-3-ol

| Analyse | Benzo[c]phenanthren | Benzo[c]phenanthren-3-ol (erwartet) |
|--|----------------------------|--|
| Molekulargewicht (g/mol) | 228.29[2] | 244.29 |
| ¹ H-NMR (CDCl ₃ , δ in ppm) | ~7.6-9.2[3] | Signale im aromatischen Bereich werden durch die OH-Gruppe beeinflusst; ein zusätzliches Singulett für das OH-Proton wird erwartet. |
| ¹³ C-NMR (CDCl ₃ , δ in ppm) | ~122-135[3] | Das an die OH-Gruppe gebundene Kohlenstoffatom zeigt eine deutliche Tieffeldverschiebung; andere aromatische Signale werden ebenfalls beeinflusst. |
| MS (EI, m/z) | 228 (M ⁺)[2] | 244 (M ⁺), charakteristische Fragmente durch Verlust von CO und H. |
| UV-Vis (in Cyclohexan, λ _{max} in nm) | 252, 275, 295, 330, 345[4] | Ähnliche Absorptionsbanden wie der Eltern-PAK, möglicherweise mit leichten bathochromen Verschiebungen. |
| Fluoreszenz (in Ethanol, λ _{em} in nm) | 365[4] | Fluoreszenz wird erwartet, möglicherweise mit einer leichten Verschiebung der Emissionswellenlänge. |

Visualisierungen

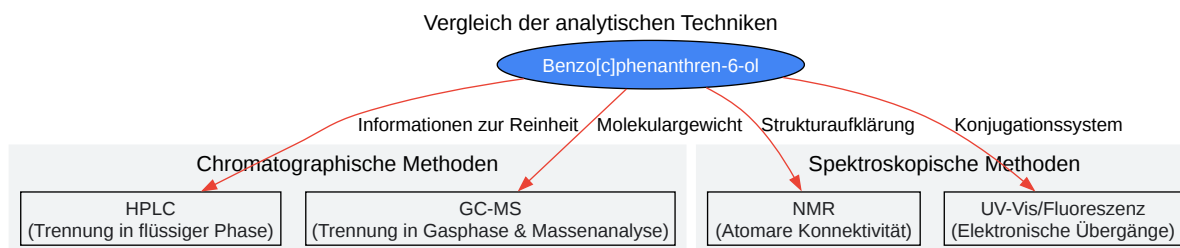
Experimenteller Arbeitsablauf zur strukturellen Bestätigung



[Click to download full resolution via product page](#)

Abbildung 1: Allgemeiner Arbeitsablauf zur strukturellen Bestätigung einer synthetisierten Verbindung.

Vergleich der analytischen Techniken



[Click to download full resolution via product page](#)

Abbildung 2: Beziehung zwischen der Zielverbindung und den verschiedenen analytischen Techniken.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Absorption [Phenanthrene] | AAT Bioquest [aatbio.com]
- 2. Benzo[c]phenanthrene [webbook.nist.gov]
- 3. Degradation of Phenanthrene and Anthracene by Cell Suspensions of Mycobacterium sp. Strain PYR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PhotochemCAD | Phenanthrene [photochemcad.com]
- To cite this document: BenchChem. [Vergleichender Leitfaden zur strukturellen Bestätigung von synthetisiertem Benzo[c]phenanthren-6-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15480475#structural-confirmation-of-synthesized-benzo-c-phenanthren-6-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com